molecular formula C26H25NO4S2 B2475962 1-(4-ethylphenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one CAS No. 1357844-31-5

1-(4-ethylphenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one

Cat. No. B2475962
M. Wt: 479.61
InChI Key: PSNIJMCUTXHOOX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Glycolic Acid Oxidase Inhibition Compounds with structural similarities to 1-(4-ethylphenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one have been investigated for their inhibitory effects on glycolic acid oxidase (GAO). These inhibitors could potentially manage conditions like hyperoxaluria by reducing the conversion of glycolate to oxalate, thus lowering urinary oxalate levels (Rooney et al., 1983).

Histone Deacetylase Inhibition Research into histone deacetylase (HDAC) inhibitors has highlighted the potential of pyrrole derivatives to influence gene expression and offer therapeutic strategies against cancer and other diseases. Chemical substitutions on the pyrrole structure, such as those seen in related compounds, have shown to affect HDAC inhibitory activity, indicating the relevance of these molecules in developing new anticancer agents (Mai et al., 2004).

Electrochemical Applications The electrochemical and optical properties of polymers based on pyrrole derivatives, including those with ethylenedioxythiophene and functionalized dithienylpyrrole, have been studied for their electrochromic behavior. Such materials are of interest for their potential use in electronic displays, smart windows, and other applications where color change under an electrical stimulus is desired (Tutuncu et al., 2019).

Corrosion Inhibition Pyrrole derivatives have been evaluated for their role as corrosion inhibitors, particularly in protecting metals in acidic environments. The adsorption of these compounds onto metal surfaces can significantly reduce the rate of corrosion, offering a promising approach for extending the lifespan of metal components in industrial systems (Zarrouk et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4S2/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNIJMCUTXHOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethylphenyl)-3-hydroxy-5-(4-(methylthio)phenyl)-4-tosyl-1H-pyrrol-2(5H)-one

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